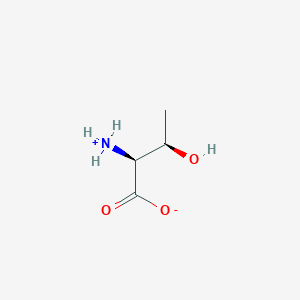

L-Threonine

Description

An essential amino acid occurring naturally in the L-form, which is the active form. It is found in eggs, milk, gelatin, and other proteins.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Euphorbia prostrata, Angelica gigas, and other organisms with data available.

Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)

THREONINE is a small molecule drug with a maximum clinical trial phase of II.

Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Record name | threonine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Threonine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82822-12-6 | |

| Record name | Poly-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046412, DTXSID70893087 | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, Crystals | |

CAS No. |

72-19-5, 80-68-2, 7013-32-3 | |

| Record name | L-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, labeled with carbon-14, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Threonine Biosynthesis Pathway Regulation in E. coli for Metabolic Engineering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the L-threonine biosynthesis pathway in Escherichia coli, its intricate regulatory mechanisms, and strategies for its targeted metabolic engineering to enhance this compound production.

Introduction to this compound and its Biosynthesis in E. coli

This compound is an essential amino acid with significant applications in the pharmaceutical, food, and animal feed industries.[1] Microbial fermentation, particularly using genetically engineered E. coli, is the primary method for its large-scale production due to the organism's well-characterized genetics and rapid growth.[2][3] The biosynthesis of this compound from L-aspartate involves a five-step enzymatic pathway, encoded primarily by the thrABC operon.[4][5] Understanding and manipulating the regulation of this pathway is crucial for developing high-yield production strains.

The this compound Biosynthesis Pathway and its Regulation

The synthesis of this compound from L-aspartate is a tightly regulated process in E. coli, involving both feedback inhibition of key enzymes and transcriptional control of the thr operon.

Enzymatic Steps

The pathway consists of five key enzymatic reactions:

-

Aspartate Kinase (AK): Phosphorylates L-aspartate to form β-aspartyl-phosphate. E. coli possesses three AK isozymes: AK I (encoded by thrA), AK II (encoded by metL), and AK III (encoded by lysC).[4][6]

-

Aspartate-Semialdehyde Dehydrogenase (ASD): Reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde.

-

Homoserine Dehydrogenase (HDH): Reduces L-aspartate-β-semialdehyde to L-homoserine. The thrA gene product is a bifunctional enzyme possessing both AK I and HDH I activities.[7]

-

Homoserine Kinase (HK): Phosphorylates L-homoserine to yield O-phospho-L-homoserine, encoded by the thrB gene.[8][9]

-

Threonine Synthase (TS): Catalyzes the final step, converting O-phospho-L-homoserine into this compound, encoded by the thrC gene.[5][9]

Regulatory Mechanisms

Feedback Inhibition: The primary regulatory mechanism is allosteric feedback inhibition of the initial enzymes by the end products of the aspartate pathway.

-

Aspartate Kinase:

-

Homoserine Dehydrogenase: HDH I (thrA) is also subject to feedback inhibition by this compound.[7][12][13]

-

Homoserine Kinase: The thrB gene product is competitively inhibited by this compound.[8]

Transcriptional Regulation: The expression of the thrABC operon is controlled by an attenuation mechanism. The leader peptide, thrL, located upstream of thrA, contains several threonine codons.[14] When threonine levels are high, the ribosome moves quickly through this region, leading to the formation of a terminator hairpin and premature termination of transcription. Conversely, low threonine levels cause the ribosome to stall, allowing for the formation of an anti-terminator structure and transcription of the downstream structural genes.[14]

Below is a diagram illustrating the this compound biosynthesis pathway and its regulation.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. static.igem.org [static.igem.org]

- 3. High-level production of this compound by recombinant Escherichia coli with combined feeding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of fermentation conditions for the biosynthesis of this compound by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. content.abcam.com [content.abcam.com]

- 7. The threonine-sensitive homoserine dehydrogenase and aspartokinase activities of Escherichia coli K 12. Intra and intersubunit interactions between the catalytic regions of the bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homoserine kinase from Escherichia coli K-12: properties, inhibition by this compound, and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspartate kinases I, II, and III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fed-Batch Fermentation of L- Threonine by Escherichia Coli Supplemented with B-Vitamins | Atlantis Press [atlantis-press.com]

- 11. [Cloning of threonine operon genes in Escherichia coli cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Control of the threonine-synthesis pathway in Escherichia coli: a theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. med.upenn.edu [med.upenn.edu]

The Pivotal Role of L-Threonine in Protein Post-Translational Modification: A Technical Guide for Researchers

December 26, 2025

Abstract

L-Threonine, an essential amino acid, plays a critical role beyond its fundamental function as a building block of proteins. Its hydroxyl-containing side chain serves as a key substrate for a variety of post-translational modifications (PTMs), most notably phosphorylation and O-linked glycosylation. These modifications are dynamic and reversible processes that profoundly influence protein structure, function, localization, and interaction with other molecules. Consequently, threonine PTMs are integral to the regulation of numerous cellular processes, including signal transduction, cell cycle progression, apoptosis, and metabolism. Dysregulation of threonine modifications is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and diabetes. This technical guide provides an in-depth exploration of the role of this compound in protein post-translational modifications, with a focus on phosphorylation and O-linked glycosylation. It details key signaling pathways, presents quantitative data on these modifications, and offers comprehensive experimental protocols for their investigation, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and Post-Translational Modifications

This compound is one of twenty proteinogenic amino acids and is classified as an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its side chain contains a hydroxyl group, making it a polar and hydrophilic amino acid.[2][3] This hydroxyl group is a primary site for various PTMs, which dramatically expand the functional diversity of the proteome. The most prevalent and well-studied of these modifications on threonine residues are phosphorylation and O-linked glycosylation.[4]

Phosphorylation , the addition of a phosphate group, is a ubiquitous regulatory mechanism in eukaryotes, primarily occurring on serine, threonine, and tyrosine residues.[5] This reversible modification is catalyzed by protein kinases and reversed by protein phosphatases.[6] The addition of a negatively charged phosphate group can induce conformational changes in a protein, altering its enzymatic activity, stability, and ability to interact with other proteins.[5]

O-linked glycosylation involves the attachment of a sugar molecule to the oxygen atom of a threonine or serine residue.[7][8] This modification is initiated in the endoplasmic reticulum and Golgi apparatus and can involve the addition of a variety of sugar moieties, including N-acetylgalactosamine (O-GalNAc) and N-acetylglucosamine (O-GlcNAc).[7][8] O-glycosylation plays a crucial role in protein folding, stability, and cellular recognition processes.[7]

This guide will delve into the intricate details of these modifications, the signaling pathways they regulate, and the experimental approaches to study them.

Threonine Phosphorylation in Cellular Signaling

Threonine phosphorylation is a cornerstone of signal transduction, enabling cells to respond to a vast array of extracellular stimuli. This process is tightly regulated by a multitude of serine/threonine kinases and phosphatases.[9] Dysregulation of these signaling cascades is a hallmark of many diseases, making the enzymes involved prime targets for drug development.[10]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that governs cell survival, growth, proliferation, and metabolism.[7][11] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that is a central node in this pathway.[12]

Activation of the PI3K/Akt pathway is initiated by growth factors or other extracellular signals that activate receptor tyrosine kinases.[7] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[7] For full activation, Akt requires phosphorylation at two key residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[13][14]

Activated Akt then phosphorylates a wide range of downstream substrates on serine and threonine residues, modulating their activity and leading to diverse cellular responses.[15]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades are among the most important pathways for regulating cell proliferation, differentiation, and stress responses.[16] These pathways consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[17] MAPKs are serine/threonine-specific protein kinases that are activated by dual phosphorylation on conserved threonine and tyrosine residues within a T-X-Y motif in their activation loop.[18][19]

For example, in the classical ERK1/2 pathway, activation of a receptor tyrosine kinase leads to the activation of the small GTPase Ras, which in turn activates the MAPKKK, Raf.[19] Raf then phosphorylates and activates the MAPKK, MEK1/2.[17] Finally, MEK1/2 dually phosphorylates ERK1/2 on a threonine and a tyrosine residue (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to its full activation.[20] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors.[21]

The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is crucial for a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5] Signaling is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which is a constitutively active serine/threonine kinase.[22] This binding recruits and forms a complex with a type I receptor, which is also a serine/threonine kinase.[5] The type II receptor then phosphorylates the type I receptor in its glycine-serine-rich (GS) domain, which activates the type I receptor kinase.[23]

The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads) at two C-terminal serine residues. For the TGF-β/activin branch, these are Smad2 and Smad3, while for the bone morphogenetic protein (BMP) branch, they are Smad1, Smad5, and Smad9.[6] This phosphorylation event allows the R-Smads to form a complex with the common mediator Smad (co-Smad), Smad4.[6] This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.[5] Threonine phosphorylation also plays a modulatory role in this pathway, for instance, phosphorylation of the type I receptor at Ser165 can modulate the downstream cellular responses to TGF-β1.[23]

O-Linked Glycosylation of Threonine

O-linked glycosylation of threonine residues is a diverse and complex PTM that plays a significant role in a multitude of biological processes.[7] Unlike N-linked glycosylation, which has a defined consensus sequence, the rules governing O-linked glycosylation are more complex and are dictated by the expression and specificity of a large family of glycosyltransferases.[18]

O-GlcNAcylation

O-GlcNAcylation is the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to the hydroxyl group of serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[24] This modification is dynamic and is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[13]

The substrate for OGT is UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP).[24] The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning O-GlcNAcylation as a key nutrient sensor that links metabolic status to the regulation of cellular signaling and transcription.[24]

Crosstalk between O-GlcNAcylation and Phosphorylation

A fascinating and critical aspect of threonine PTMs is the extensive crosstalk between O-GlcNAcylation and phosphorylation.[14][25] These two modifications can compete for the same or adjacent serine/threonine residues, creating a dynamic interplay that fine-tunes protein function.[26] This "yin-yang" relationship can occur in several ways:

-

Direct Competition: O-GlcNAc and phosphate can directly compete for the same threonine residue. The presence of one modification sterically hinders the addition of the other.

-

Proximal Site Occupancy: Modification at a nearby site can influence the addition or removal of the other modification.

-

Regulation of Enzymes: OGT and OGA can be regulated by phosphorylation, and conversely, kinases and phosphatases can be regulated by O-GlcNAcylation.[26]

This intricate crosstalk is crucial for the proper regulation of numerous cellular processes and its dysregulation is implicated in diseases like diabetes and neurodegeneration.[26][27] For example, in response to high glucose levels, increased O-GlcNAcylation of proteins in the insulin signaling pathway can antagonize their phosphorylation, contributing to insulin resistance.[28]

Quantitative Analysis of Threonine PTMs

Quantifying the levels of threonine phosphorylation and glycosylation is essential for understanding their roles in cellular processes and disease. The following tables summarize key quantitative data from the literature.

Table 1: Quantitative Data on Threonine Phosphorylation

| Pathway/Protein | Threonine Site | Fold Change/IC50 | Condition | Reference |

| Akt1 | Thr308 | IC50 = 300 nM (Akti-1/2 inhibitor VIII) | In vitro kinase assay | [21] |

| Akt3 | - | IC50 = 9.0 nM (Gsk-690693) | In vitro kinase assay | [2] |

| Akt | - | IC50 = 58.0 nM (Akt inhibitor VIII) | In vitro kinase assay | [29] |

| MEK1 | Ser218/Ser222 | >7,000-fold increase in activity | Phosphorylation by Raf | [30] |

| ERK2 (MAPK) | Thr185 | Essential for full activation | Phosphorylation by MEK | [20] |

| Slt2 (Yeast MAPK) | Thr190 | Essential for biological activity | Stress stimulation | [31] |

Table 2: Quantitative Data on O-GlcNAcylation and Crosstalk with Phosphorylation

| Protein/Process | Observation | Quantitative Data | Condition | Reference |

| Global Phosphoproteome | Elevated O-GlcNAcylation | 280 sites with lower phosphorylation, 148 sites with higher phosphorylation | OGA inhibition in HeLa cells | [25] |

| Global Phosphoproteome | OGT deletion | 232 phosphosites upregulated, 133 downregulated | OGT null mouse embryonic fibroblasts | [32] |

| eNOS | Hyperglycemia-induced O-GlcNAcylation | Reciprocal decrease in phosphorylation at Ser1177 | Cultured endothelial cells | [26] |

| OGT | Inhibition by UDP | IC50 = 1.8 µM | In vitro enzyme assay | [16] |

| OGT Activity | Response to UDP-GlcNAc | OGT has a low apparent Km for UDP-GlcNAc | In vitro studies | [17] |

Experimental Protocols for Studying Threonine PTMs

Investigating threonine PTMs requires a combination of techniques for protein enrichment, modification detection, and site identification. This section provides detailed methodologies for key experiments.

Immunoprecipitation of Phosphothreonine-Containing Proteins

This protocol describes the enrichment of proteins phosphorylated on threonine residues from cell lysates.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.[23][33]

-

Wash Buffer: 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate.[1]

-

Elution Buffer: 0.2 M glycine, pH 2.6.[1]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Anti-phosphothreonine antibody conjugated to agarose beads.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (1 mL per 10^7 cells) for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a standard protein assay.

-

Incubate 1-2 mg of total protein with 20-30 µL of anti-phosphothreonine antibody-conjugated beads overnight at 4°C with gentle rotation.

-

Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

-

-

Washing:

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

-

-

Elution:

-

Elute the bound proteins by adding 50 µL of elution buffer to the beads and incubating for 10 minutes at room temperature with gentle agitation.

-

Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the enriched phosphoproteins.

-

Immediately neutralize the eluate by adding 5 µL of neutralization buffer.

-

-

Analysis:

-

The enriched proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry analysis.

-

In Vitro Akt Kinase Assay

This protocol measures the activity of immunoprecipitated Akt kinase using a recombinant substrate.

Reagents:

-

Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

-

ATP Solution: 10 mM ATP in water.

-

Recombinant GSK-3α as a substrate.

-

SDS-PAGE sample buffer.

-

Anti-phospho-GSK-3α (Ser21) antibody for Western blot detection.

Procedure:

-

Immunoprecipitate Akt: Perform immunoprecipitation of Akt from cell lysates as described in section 5.1, using an anti-Akt antibody.

-

Kinase Reaction:

-

Wash the immunoprecipitated Akt beads twice with kinase assay buffer.

-

Resuspend the beads in 40 µL of kinase assay buffer.

-

Add 1 µg of recombinant GSK-3α substrate and 10 µL of 10X ATP solution.

-

Incubate the reaction at 30°C for 30 minutes with gentle shaking.

-

-

Stop Reaction:

-

Terminate the reaction by adding 20 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using an anti-phospho-GSK-3α (Ser21) antibody to detect the phosphorylated substrate.

-

Mass Spectrometry-Based O-GlcNAc Site Mapping

This protocol outlines a general workflow for identifying O-GlcNAc modification sites on proteins using mass spectrometry.

Procedure:

-

Protein Digestion:

-

Digest the protein sample (either a purified protein or a complex mixture) with a protease such as trypsin.

-

-

Enrichment of O-GlcNAcylated Peptides:

-

Mass Spectrometry Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Electron Transfer Dissociation (ETD) is often preferred for fragmentation as it tends to preserve the labile O-GlcNAc modification on the peptide backbone, facilitating site localization.[8][35] Collision-Induced Dissociation (CID) can also be used, but often results in the loss of the modification.[34]

-

-

Data Analysis:

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and localize the O-GlcNAc modification sites. The search parameters should include the variable modification of serine and threonine with HexNAc (mass shift of +203.079 Da).

-

Other Post-Translational Modifications of Threonine

While phosphorylation and O-glycosylation are the most prominent PTMs on threonine, other modifications have been reported, although they are generally less common or their biological significance is still under investigation.

-

Acylation: The addition of an acetyl group (O-acetylation) to threonine has been described. However, O-acetylated threonine residues are chemically unstable and can undergo an O- to N-acyl shift, which may complicate their detection and analysis in standard proteomic workflows.[35]

-

Ubiquitination: While ubiquitination typically occurs on lysine residues, there is evidence that in some cases, ubiquitin can be attached to serine and threonine residues.[9][36] The E3 ligase mK3 from a murine gammaherpesvirus has been shown to ubiquitinate the cytoplasmic tail of MHC class I molecules on serine and threonine residues, targeting them for degradation.[36]

Implications for Drug Development

The central role of threonine phosphorylation in a multitude of signaling pathways implicated in disease has made serine/threonine kinases a major class of drug targets.[10][18] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has been a successful strategy in cancer therapy.[3]

Examples of Drug Targets and Inhibitors:

-

Akt Inhibitors: Given the frequent activation of the PI3K/Akt pathway in cancer, several Akt inhibitors are in clinical development.[6] These inhibitors can be ATP-competitive or allosteric.

-

MEK Inhibitors: Inhibitors of MEK, a key kinase in the MAPK pathway, have shown efficacy in the treatment of certain cancers, particularly those with BRAF mutations.[6]

-

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that regulate the cell cycle. CDK inhibitors are used in the treatment of certain types of breast cancer.[6]

The development of drugs targeting O-GlcNAc cycling enzymes (OGT and OGA) is also an active area of research, with potential therapeutic applications in neurodegenerative diseases and diabetes.[13]

Conclusion

This compound is a versatile amino acid whose post-translational modifications are at the heart of cellular regulation. Threonine phosphorylation and O-linked glycosylation, in particular, act as molecular switches that control a vast and interconnected network of signaling pathways. The intricate crosstalk between these two modifications adds another layer of complexity and fine-tuning to cellular control. A thorough understanding of the mechanisms and consequences of threonine PTMs is crucial for deciphering the complexities of cellular function in both health and disease. The experimental approaches detailed in this guide provide a roadmap for researchers to investigate these critical modifications, paving the way for new discoveries and the development of novel therapeutic strategies targeting the enzymes that regulate the dynamic landscape of the threonine-modified proteome.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. Serine/threonine-protein kinase AKT3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Emerging serine-threonine kinase inhibitors for treating ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. O-GlcNAcylation Assay in Vitro [bio-protocol.org]

- 12. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging serine-threonine kinase inhibitors for treating ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Serine/threonine-protein kinase AKT Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 30. academic.oup.com [academic.oup.com]

- 31. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 34. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Ubiquitination of serine, threonine, or lysine residues on the cytoplasmic tail can induce ERAD of MHC-I by viral E3 ligase mK3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Threonine Transport Mechanisms Across Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential amino acid, plays a critical role in various physiological processes, including protein synthesis and cellular metabolism. Its transport across cellular membranes is a tightly regulated process mediated by a diverse array of transporter proteins. Understanding the mechanisms governing this compound transport is paramount for advancements in biotechnology, metabolic engineering, and the development of novel therapeutic strategies. This guide provides a comprehensive overview of the primary transport systems for this compound in both prokaryotic and eukaryotic cells, details common experimental protocols for their investigation, and presents key quantitative data to facilitate comparative analysis.

Overview of this compound Transport Mechanisms

The movement of this compound across the hydrophobic cell membrane is facilitated by membrane-bound transporter proteins. These transport mechanisms can be broadly categorized into active transport and facilitated diffusion.

-

Active Transport: This process moves this compound against its concentration gradient and requires energy.

-

Primary Active Transport: Directly utilizes energy from ATP hydrolysis.

-

Secondary Active Transport: Couples the transport of this compound to the electrochemical gradient of another solute, such as sodium (Na+) or protons (H+).

-

-

Facilitated Diffusion: This passive process mediates the transport of this compound down its concentration gradient and does not require energy.[1][2][3] Carrier proteins or channel proteins bind to this compound and facilitate its movement across the membrane.[2]

The following sections delve into the specific transporter families and their members responsible for this compound transport in various biological systems.

This compound Transport in Eukaryotic Cells

In eukaryotic organisms, this compound transport is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters.[4][5][6][7][8] These transporters exhibit diverse substrate specificities and transport mechanisms.

Sodium-Dependent this compound Transporters

These transporters utilize the sodium gradient as a driving force for the uptake of this compound.

-

System ASC: This is a major transport system for small, neutral amino acids, including this compound. It is characterized by its Na+-dependence and includes transporters like ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[4][9] In cultured human fibroblasts, a high-affinity Na+-dependent route identifiable as System ASC is responsible for over 90% of this compound transport at a concentration of 0.05 mM.[10] Similarly, in murine P388 leukemia cells, this compound appears to be a specific substrate for a Na+-dependent system similar to System ASC.[11]

-

System A: This transport system, which includes members like SLC38A1 and SLC38A2, also mediates the Na+-dependent uptake of small, neutral amino acids.[4] In human fibroblasts, a low-affinity Na+-dependent component of this compound transport is attributed to System A.[10] Threonine deprivation has been shown to rapidly activate the System A amino acid transporter in primary cultures of rat neurons.[12]

-

Other Sodium-Dependent Transporters:

-

B0AT1 (SLC6A19): Located at the brush border membrane of the small intestine, it is involved in the rapid absorption of dietary this compound.[13]

-

y+LAT1 (SLC7A7): Found at the basolateral membrane, this Na+-dependent transporter exchanges neutral amino acids like this compound for intracellular cationic amino acids.[13]

-

A Na+-dependent transporter for large neutral amino acids, including this compound, has been identified at the abluminal membrane of the blood-brain barrier.[14]

-

Sodium-Independent this compound Transporters

These transporters mediate the facilitated diffusion of this compound.

-

System L: This system is responsible for the Na+-independent transport of large, neutral amino acids. In human fibroblasts and a primate kidney epithelial cell line (BSC-1), a component of this compound transport is attributable to System L.[10][15]

-

System asc: A Na+-independent transport system with specificity for small, neutral amino acids like alanine, serine, cysteine, and threonine has been identified in BSC-1 kidney epithelial cells.[15]

Quantitative Data for this compound Transport in Eukaryotic Cells

The following table summarizes the kinetic parameters for this compound transport in various eukaryotic cell types.

| Cell Type | Transport System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Human Fibroblasts | System ASC (Na+-dependent) | 0.05 | - | [10] |

| Human Fibroblasts | System A (Na+-dependent) | 3 | - | [10] |

| Primate Kidney Epithelial Cells (BSC-1) | Na+-dependent (high affinity) | 0.3 | 6.3 | [15] |

| Primate Kidney Epithelial Cells (BSC-1) | Na+-dependent (low affinity) | 36 | 90 | [15] |

| Primate Kidney Epithelial Cells (BSC-1) | System L (Na+-independent) | 1.0 | 7.2 | [15] |

| Primate Kidney Epithelial Cells (BSC-1) | System asc (Na+-independent) | 10.2 | 71 | [15] |

| Mouse Embryonic Stem Cells | Na+-dependent | - | - | [16] |

| Mouse Embryonic Stem Cells | Na+-independent | - | - | [16] |

Note: "-" indicates data not reported in the cited source.

This compound Transport in Prokaryotic Cells

In prokaryotes, such as Escherichia coli and Corynebacterium glutamicum, a variety of transporters are involved in both the uptake and efflux of this compound. These are crucial for nutrient acquisition and for the industrial production of this amino acid.

This compound Importers (Uptake Systems)

-

E. coli :

-

SstT: A major Na+-dependent symporter for both this compound and L-Serine.[17]

-

TdcC: An H+-dependent transporter for this compound and L-Serine, primarily active under anaerobic conditions.[17][18]

-

LIV-I: An ATP-dependent high-affinity transport system for branched-chain amino acids that also contributes to this compound uptake.[17][19]

-

BrnQ: A low-affinity, high-flux transporter that becomes a primary entry point for this compound at high external concentrations.[19]

-

YifK: A transporter with a measured Km value of 11.7 ± 4.0 μM and a Vmax of 3.2 ± 0.9 nmol/mg protein/min for this compound.[17][19]

-

Several other putative transporters have been identified, including SdaC, AlaE, ProP, YhjE, YdgI, YjeM, YchE, MarC, and YqeG.[20][21]

-

This compound Exporters (Efflux Systems)

-

E. coli :

-

RhtA, RhtB, and RhtC: These are native permeases that pump this compound out of the cell.[22][23] RhtA is a non-specific transporter for this compound and L-homoserine, RhtB also transports homoserine lactone, and RhtC is specific for this compound.[22] The dynamic regulation of these exporters is a key strategy for increasing this compound production.[22][23][24]

-

-

Corynebacterium glutamicum :

-

ThrE: A proton motive force-dependent exporter of this compound and L-Serine.[25]

-

Quantitative Data for this compound Transport in Prokaryotic Cells

| Organism | Transporter | Km | Vmax | Efflux Rate (nmol/min/mg dry weight) | Reference |

| E. coli | YifK | 11.7 ± 4.0 µM | 3.2 ± 0.9 nmol/mg protein/min | - | [17][19] |

| C. glutamicum | ThrE (overexpressed) | - | - | 3.8 | [25] |

| C. glutamicum | Wild-type | - | - | 2.7 | [25] |

| C. glutamicum | ThrE inactivation mutant | - | - | 1.1 | [25] |

Note: "-" indicates data not reported or not applicable.

Experimental Protocols for Studying this compound Transport

Investigating the mechanisms of this compound transport relies on a variety of established experimental techniques.

Radiolabeled Amino Acid Uptake Assay

This is a classic and widely used method to directly measure the transport of a substrate into cells or membrane vesicles.

Principle: Cells are incubated with a radiolabeled form of this compound (e.g., L-[14C]Threonine or [3H]Threonine). After a specific time, the uptake is stopped, extracellular label is removed, and the intracellular radioactivity is quantified.

Detailed Methodology:

-

Cell Preparation: Culture cells to the desired confluency on plates (e.g., 24-well plates).

-

Washing: Gently wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the culture medium. For Na+-dependent transport studies, a sodium-containing buffer is used. For Na+-independent studies, sodium is replaced with an alternative cation like choline.[26]

-

Pre-incubation: Pre-incubate the cells in the appropriate buffer at 37°C for a short period (e.g., 10 minutes) to allow them to equilibrate.[26]

-

Initiation of Uptake: Add the incubation buffer containing a known concentration of radiolabeled this compound and, if applicable, any inhibitors or competing amino acids.

-

Incubation: Incubate for a defined period (e.g., ranging from minutes to an hour, depending on the experiment's goal - initial rates vs. steady-state accumulation).

-

Termination of Uptake: Rapidly stop the transport process by aspirating the incubation medium and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of a parallel sample of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Data Analysis: Express the uptake as nmol or pmol of this compound per mg of cell protein per unit of time. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cis-Inhibition Studies

This method is used to determine the substrate specificity of a transporter.

Principle: The uptake of a fixed concentration of radiolabeled this compound is measured in the presence of a high concentration of a potential unlabeled competitor amino acid. A significant reduction in the uptake of the radiolabeled substrate indicates that the unlabeled amino acid is also a substrate for the same transporter.[16]

Detailed Methodology: The protocol is similar to the radiolabeled uptake assay, with the key difference being that the incubation buffer contains both the radiolabeled this compound and a high concentration (typically 10- to 100-fold excess) of the unlabeled test amino acid. The degree of inhibition is calculated relative to the control uptake (without the competitor).

Fluorescent Biosensor-Based Assays

This is a more recent technique that allows for real-time monitoring of amino acid transport in living cells.

Principle: A genetically encoded fluorescent biosensor that responds to changes in the intracellular concentration of a specific molecule (e.g., H2O2) is co-expressed with an enzyme that metabolizes the amino acid of interest, producing that molecule. For instance, a D-amino acid oxidase can be coupled with a H2O2 sensor to measure the uptake of D-amino acids.[27] A similar principle could be adapted for this compound by using a specific this compound metabolizing enzyme.

Detailed Methodology:

-

Cell Transfection/Transduction: Introduce the genetic constructs for the biosensor and the metabolizing enzyme into the cells.

-

Cell Plating: Plate the engineered cells in a format suitable for fluorescence microscopy or plate reader analysis (e.g., glass-bottom dishes or multi-well plates).

-

Baseline Measurement: Measure the baseline fluorescence of the cells in a suitable buffer.

-

Initiation of Transport: Add this compound to the buffer to initiate uptake.

-

Real-time Monitoring: Continuously measure the change in fluorescence over time using a fluorescence microscope or plate reader.

-

Data Analysis: The rate of change in fluorescence is proportional to the rate of this compound uptake.

Visualizing this compound Transport and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key transport mechanisms and a simplified regulatory pathway.

This compound Transport Mechanisms in Eukaryotic Cells

Caption: Major this compound transport systems in eukaryotic cell membranes.

This compound Export in E. coli

Caption: Key this compound exporters in E. coli.

Simplified Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining this compound transport kinetics.

Regulation of this compound Transport

The expression and activity of this compound transporters are subject to regulation at multiple levels, ensuring that intracellular amino acid homeostasis is maintained.

-

Substrate Availability: As seen in rat neurons, the deprivation of this compound can lead to the rapid activation of System A transporters, suggesting a mechanism for cells to enhance uptake when supplies are low.[12]

-

Transcriptional Control: In E. coli, the expression of exporter genes like rhtA, rhtB, and rhtC can be controlled by this compound-sensing promoters (e.g., PcysJ, PcysD).[22][23] This allows the cell to increase the export of this compound when intracellular concentrations are high, a principle exploited in metabolic engineering to boost production.

-

Signaling Pathways: The activation of System A in response to amino acid deprivation has been shown to be dependent on phosphorylation events related to signal transduction kinases, indicating the involvement of cellular signaling pathways in regulating transporter activity.[12] The mTORC1 and GCN2 pathways are known to be key sensors of amino acid availability that can regulate transporter expression.[28]

Simplified Regulatory Pathway in E. coli for this compound Export

Caption: Regulation of this compound exporter expression in E. coli.

Implications for Drug Development

The transporters responsible for this compound uptake, particularly those that are highly expressed in specific tissues or overexpressed in cancer cells, represent potential targets for drug delivery. Prodrugs can be designed to mimic this compound, thereby hijacking these transporters to achieve targeted delivery to specific cells or tissues, such as the brain or tumors. Conversely, inhibiting these transporters could be a strategy to starve cancer cells of this essential amino acid.

Conclusion

The transport of this compound across cell membranes is a complex process involving a multitude of transporters with distinct mechanisms, kinetics, and regulatory controls. A thorough understanding of these systems, facilitated by the experimental approaches detailed in this guide, is essential for researchers in both fundamental and applied sciences. The continued investigation into this compound transport will undoubtedly uncover new insights into cellular metabolism and open up novel avenues for therapeutic intervention and biotechnological applications.

References

- 1. Facilitated diffusion - Wikipedia [en.wikipedia.org]

- 2. Facilitated diffusion – The secret lives of cells [opentext.csu.edu.au]

- 3. physiologyweb.com [physiologyweb.com]

- 4. Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLC superfamily of solute carriers | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Solute carrier family - Wikipedia [en.wikipedia.org]

- 7. Solute Carrier Family (SLC) Research Areas: R&D Systems [rndsystems.com]

- 8. A guide to plasma membrane solute carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sodium Transporters in Human Health and Disease [frontiersin.org]

- 10. The preferential interaction of this compound with transport system ASC in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of this compound and L-glutamine transport in murine P388 leukemia cells in vitro. Presence of an N-like amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Na+-dependent transport of large neutral amino acids occurs at the abluminal membrane of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of threonine transport into a kidney epithelial cell line (BSC-1). Evidence for the presence of Na(+)-independent system asc [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. At Least Three Transporters Likely Mediate Threonine Uptake Needed for Mouse Embryonic Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study on this compound and L-serine uptake in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel membrane-associated threonine permease encoded by the tdcC gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ricerca.uniba.it [ricerca.uniba.it]

- 20. Frontiers | Multiple routes for non-physiological this compound uptake in Escherichia coli K-12 [frontiersin.org]

- 21. Multiple routes for non-physiological this compound uptake in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Dynamic Regulation of Transporter Expression to Increase this compound Production Using this compound Biosensors [agris.fao.org]

- 25. This compound Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biochemden.com [biochemden.com]

L-Threonine's Impact on Gut Microbiome Composition and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of L-threonine's influence on the composition and function of the gut microbiome. This compound, an essential amino acid, plays a pivotal role in maintaining intestinal health, not only as a key component of structural proteins but also as a modulator of the complex microbial ecosystem residing in the gut. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways involved.

Quantitative Impact of this compound on Gut Microbiome and Intestinal Health

This compound supplementation has been shown to elicit significant changes in the gut microbiome and various markers of intestinal health. The following tables summarize the quantitative data from key studies in various animal models.

Table 1: Effect of this compound Supplementation on Gut Microbiome Composition

| Animal Model | This compound Dosage | Duration | Key Findings on Microbiome Composition | Reference |

| Laying Hens | 0.3% this compound added to a low crude protein (14%) diet | 12 weeks | Recovered intestinal bacterial diversity that was reduced by the low CP diet.[1][2] Significantly increased the abundance of potentially beneficial bacteria.[1][2] | [1][2] |

| Rice Field Eel (Monopterus albus) | 9 g/kg (0.9%) in diet | 60 days | LEfSe analysis identified Corynebacterium and Methylocella as genera positively correlated with growth metrics.[3] | [3] |

| Mice (Cadmium-exposed) | Not specified | Not specified | Increased the abundance of the Escherichia-Shigella genus.[4] | [4] |

Table 2: Effect of this compound Supplementation on Intestinal Morphology and Function

| Animal Model | This compound Dosage | Duration | Key Findings on Intestinal Morphology and Function | Reference |

| Nursery Pigs | 115% of NRC requirement | 14 days | Increased villus height and goblet cell density in the jejunum.[5] Upregulated occludin gene expression in the jejunum.[5] | [5] |

| Laying Hens | 0.3% this compound added to a low crude protein (14%) diet | 12 weeks | Increased ileal MUC2 (mucin 2) and sIgA (secretory Immunoglobulin A) mRNA expression.[1][2] | [1][2] |

| Laying Hens | 0.1% - 0.4% added to basal diet | 8 weeks | Linearly increased jejunal and ileal mucin 2 mRNA expression.[6] Linearly increased IgA antibody concentrations in the ileal mucosa at 0.4% supplementation.[6] | [6] |

| Rice Field Eel (Monopterus albus) | 9 g/kg (0.9%) in diet | 60 days | Significantly increased weight gain ratio, specific growth rate, and protein efficiency ratio.[3] Significantly decreased feed conversion ratio.[3] | [3] |

Table 3: Effect of this compound Supplementation on Short-Chain Fatty Acid (SCFA) Production

| Animal Model | This compound Dosage | Duration | Key Findings on SCFA Production | Reference |

| Nursery Pigs | 115% of NRC requirement in a simple diet | 14 days | Increased colonic concentrations of acetate, propionate, and total volatile fatty acids.[5] | [5] |

Experimental Protocols

Understanding the methodologies employed in studying the effects of this compound is crucial for interpreting the data and designing future research. Below are detailed protocols from key studies.

Study on Nursery Pigs

-

Objective: To investigate the effects of diet complexity and this compound supplementation on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs.[5]

-

Animal Model: Thirty-two weaned male piglets (7.23 ± 0.48 kg body weight).[5]

-

Experimental Design: A 2 × 2 factorial arrangement with two diet complexities (complex vs. simple) and two this compound levels (100% vs. 115% of NRC requirement).[5]

-

Diets:

-

Duration: 14 days.[5]

-

Sample Collection and Analysis:

-

Blood samples were collected to measure plasma cytokine concentrations (IL-6 and IL-10) using ELISA.[5]

-

Jejunal and colonic digesta were collected to measure ammonia-nitrogen and volatile fatty acid (VFA) concentrations via gas chromatography.[5]

-

Jejunal tissue was collected for morphological analysis (villus height, crypt depth, goblet cell density) and gene expression analysis of tight junction proteins (e.g., occludin) via RT-qPCR.[5]

-

-

Statistical Analysis: Data were analyzed using the MIXED procedure of SAS with diet complexity, this compound level, and their interaction as main effects.[5]

Study on Laying Hens

-

Objective: To investigate the effects of supplemental dietary threonine on laying performance, intestinal MUC2 and sIgA expression, and intestinal microbiota of laying hens fed a low crude protein diet.[1][2]

-

Animal Model: 240 Lohmann Brown laying hens, 28 weeks of age.[1]

-

Experimental Design: Hens were allocated to three dietary treatment groups: a control diet (16% crude protein), a low crude protein diet (14% CP), and a low CP diet supplemented with 0.3% this compound.[1]

-

Diets: Diets were based on corn and soybean meal. The low CP diet had reduced soybean meal content. This compound was added to the third diet.[1]

-

Duration: 12 weeks.[1]

-

Sample Collection and Analysis:

-

Statistical Analysis: Data were analyzed using one-way ANOVA, and significant differences between means were determined using Duncan's multiple range test.[1]

Signaling Pathways and Logical Relationships

This compound exerts its effects on the gut through the modulation of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

This compound's Role in Modulating the NF-κB Signaling Pathway in Intestinal Epithelial Cells

This compound has been shown to influence the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.[7] By modulating this pathway, this compound can help to control intestinal inflammation.

Experimental Workflow for Investigating this compound's Impact on Gut Microbiome

The following diagram outlines a typical experimental workflow for studying the effects of this compound on the gut microbiome.

Logical Relationship between this compound, Gut Microbiota, and Host Intestinal Health

This diagram illustrates the interconnectedness of this compound, the gut microbiota, and the resulting impact on the host's intestinal health.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of dietary threonine supplementation on intestinal barrier function and gut microbiota of laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Dietary Threonine Levels on Growth Performance, Biochemical Parameters, Muscle Quality, and Intestinal Microflora of Rice Field Eel (Monopterus albus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Threonine Facilitates Cd Excretion by Increasing the Abundance of Gut Escherichia coli in Cd-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diet complexity and this compound supplementation: effects on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound upregulates the expression of β-defensins by activating the NF-κB signaling pathway and suppressing SIRT1 expression in porcine intestinal epithelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of L-Threonine in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract